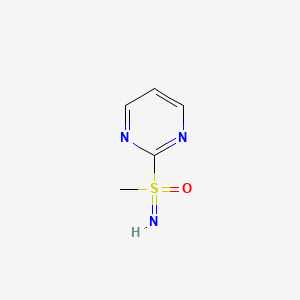

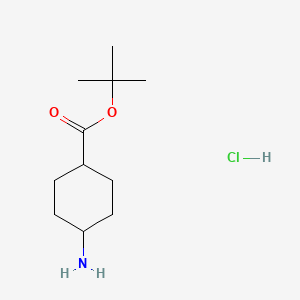

Imino(methyl)(pyrimidin-2-yl)-lambda6-sulfanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrimidin-2-yl derivatives are known to exhibit a wide range of pharmacological activities and have been employed in the design of privileged structures in medicinal chemistry . They are used in the synthesis of bioactive compounds such as imidazolidine- and tetrahydropyrimidine-2-thione derivatives .

Synthesis Analysis

A convenient and affordable synthetic pathway for obtaining new α-aminoamidines, which can be applied as substrates for further transformations and synthesis of imidazole- and pyrimidine-containing building blocks, has been proposed . This involves starting from aminonitriles .

Molecular Structure Analysis

The structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .

Chemical Reactions Analysis

The prepared compounds differ from each other by the substitutions of their amino group and of their phenyl ring . The key stage of the approach is a procedure of hydrogenation of O-acetyl-substituted aminooximes in the presence of a palladium catalyst .

Physical And Chemical Properties Analysis

One of the synthesized compounds, 6-(5-((3-bromophenyl)carbamoyl)pyrimidin-2-yl)nicotinic acid, is a white solid with a melting point of 310–311 °C .

Wissenschaftliche Forschungsanwendungen

Pyrroline-Ring Formation

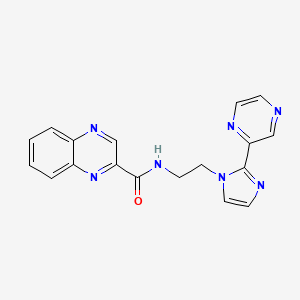

The thermal reaction of certain amino acid esters, including those related to Imino(methyl)(pyrimidin-2-yl)-lambda6-sulfanone, has been used for the stereoselective generation of 2,3-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one derivatives, an important process in organic chemistry (Noguchi et al., 2003).

Synthesis of Sulfanyl Pyrimidin-4(3H)-one Derivatives

Studies have shown the successful synthesis of new heterocyclic sulfanyl pyrimidin-4(3H)-one derivatives. These compounds are synthesized using simple and efficient methods, demonstrating the versatility of pyrimidine-based structures in chemical synthesis (Bassyouni & Fathalla, 2013).

Synthesis of 2-Imino-7-methyl-2,3-dihydroimidazo[1,2-a]-pyrimidin-5(1H)-ones

The synthesis of 2-imino-7-methyl-2,3-dihydroimidazo[1,2-a]-pyrimidin-5(1H)-ones has been achieved through a reaction involving alkylthio-6-methyl-4-oxopyrimidin derivatives, demonstrating the potential of imino pyrimidines in generating novel organic compounds (Jakubkienė et al., 2008).

Substituted Pyrimidines Research

Research on 1,3-Dimethyl-1,2-dihydro-2-imino-4(3H)pyrimidinone, a related compound, has shown its utility in understanding tautomerism and uv spectra in pyrimidine chemistry. These studies offer insights into the structural and electronic properties of pyrimidine derivatives (Maehr et al., 1977).

Synthesis of Novel Pyrimidine Derivatives

The synthesis of novel pyrimidine derivatives containing thioether and aryl moieties has been reported, highlighting the diverse applications of pyrimidine chemistry in creating new compounds with potential biological activities (Li et al., 2012).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

imino-methyl-oxo-pyrimidin-2-yl-λ6-sulfane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS/c1-10(6,9)5-7-3-2-4-8-5/h2-4,6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSGRWNRLVOMTOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)C1=NC=CC=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imino(methyl)(pyrimidin-2-yl)-lambda6-sulfanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

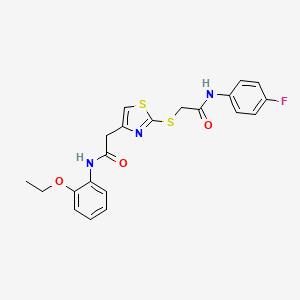

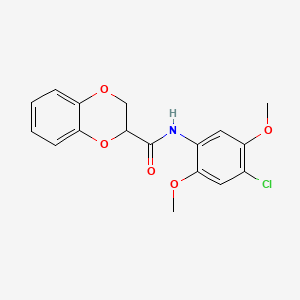

![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2463195.png)

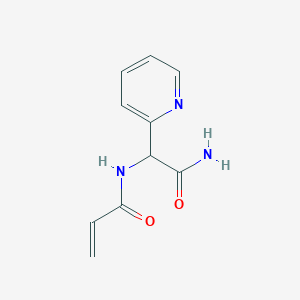

![4-[(1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine](/img/structure/B2463196.png)

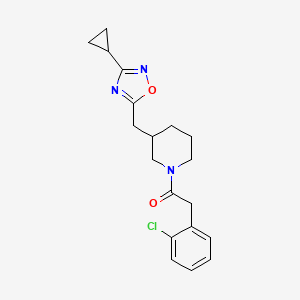

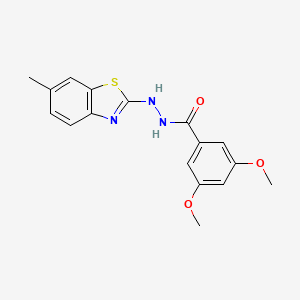

![3-(3-Bromophenyl)-5-(2,3-dihydroindol-1-yl)triazolo[1,5-a]quinazoline](/img/structure/B2463198.png)

![Ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2463201.png)